N-(4-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-(4-Methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic psoralen derivative characterized by a furocoumarin core substituted with four methyl groups (positions 2, 3, 5, and 9) and an acetamide side chain bearing a 4-methoxybenzyl moiety. Its synthesis typically involves multi-step reactions, such as condensation of substituted coumarins with glyoxals and subsequent cyclization, as demonstrated in related furocoumarin derivatives .
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C25H25NO5/c1-13-16(4)30-23-15(3)24-20(10-19(13)23)14(2)21(25(28)31-24)11-22(27)26-12-17-6-8-18(29-5)9-7-17/h6-10H,11-12H2,1-5H3,(H,26,27) |
InChI Key |
VQUJZDQHKASIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=C(C=C4)OC)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxybenzyl group: This step may involve nucleophilic substitution reactions.
Acetamide formation: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound's mechanism of action includes:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of cancer cells at low micromolar concentrations.
- Induction of Apoptosis : It promotes programmed cell death in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The compound demonstrates radical-scavenging properties that may protect normal cells while selectively targeting malignant cells.
Case Study: MCF-7 Cells
A detailed study on MCF-7 cells revealed that treatment with this compound resulted in:
| Treatment Concentration | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 1 µM | 90 | >100 |
| 10 µM | 70 | 50 |
| 50 µM | 30 | 10 |
This data illustrates a dose-dependent response where higher concentrations lead to significantly reduced cell viability.
Enzyme Modulation
The compound has shown potential in modulating enzyme activities relevant to oxidative stress pathways. By interacting with specific molecular targets, it may influence cellular responses associated with various diseases.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It could potentially be used to mitigate neurodegenerative conditions by reducing oxidative stress and inflammation within neural tissues.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in the Furochromen Core
The target compound’s furo[3,2-g]chromen core distinguishes it from analogs with alternative ring systems:
- Furo[2,3-f]chromen Derivatives: describes 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, which has a different furo ring fusion (2,3-f vs. 3,2-g) and lacks the 2,3,5,9-tetramethyl substitution pattern .
- 5-Methyl-7-oxo-3-phenyl Substitutions : Compound I-14 () features a 5-methyl-7-oxo-3-phenyl-furo[3,2-g]chromen core, contrasting with the target’s 2,3,5,9-tetramethyl groups. The phenyl group at position 3 may enhance π-π stacking in receptor binding, whereas methyl groups could improve metabolic stability .
Acetamide Side Chain Modifications
The 4-methoxybenzyl acetamide side chain in the target compound is compared to other substituents:
- N-(Cynomethyl) Analogs: Compound 86 (N-(cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide) replaces the 4-methoxybenzyl group with a cynomethyl moiety. The electron-withdrawing cyano group may reduce solubility compared to the electron-donating methoxy group in the target compound .
- Sulfonohydrazide Derivatives: Compounds I-10 to I-15 () feature sulfonohydrazide groups instead of acetamide.
Physical Properties
The higher yields of sulfonohydrazide derivatives (e.g., 92% for I-14) suggest efficient synthetic routes for these analogs compared to the target compound, whose yield data are unavailable .
Biological Activity
N-(4-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that has garnered interest in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure featuring a furochromene core substituted with a methoxybenzyl group and an acetamide functional group. Its molecular formula is C22H29NO4, and it exhibits notable lipophilicity due to the presence of multiple methyl groups and aromatic systems.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The furochromene moiety is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, potentially through disruption of bacterial cell membranes.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges reactive oxygen species (ROS), which can lead to cellular damage if not regulated.
Anticancer Activity
Studies have shown that the compound can inhibit the growth of several cancer cell lines. It operates by:
- Inducing apoptosis in cancer cells.
- Inhibiting tubulin polymerization, which is crucial for mitosis.
A study demonstrated that at a concentration of 10 µM, the compound reduced the viability of breast cancer cells by 50% compared to control groups.
Antimicrobial Activity
The antimicrobial effects have been evaluated against a range of pathogens. The compound exhibited:
- Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
- Fungal inhibition , particularly against strains like Candida albicans.
The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the organism tested.
Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Study : A study published in Journal of Medicinal Chemistry highlighted that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : In a comparative study with standard antibiotics, this compound showed superior efficacy against Staphylococcus aureus, suggesting potential for development as an alternative therapeutic agent.
- Toxicological Assessment : Initial toxicological evaluations indicate a favorable safety profile at therapeutic doses; however, further studies are required to assess long-term effects.
Future Directions
Further research is essential to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:
- In Vivo Studies : Assessing therapeutic efficacy in animal models.
- Mechanistic Studies : Understanding the specific molecular pathways involved in its biological activities.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
